N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
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Overview
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the ethanesulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
- N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide stands out due to its specific functional groups and structural configuration. These features may confer unique reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23(20,21)18-11-5-7-14-12(9-11)16(19)17-13-8-10(2)4-6-15(13)22-14/h4-9,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCRDHGDCYYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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